molecular formula C7H7NO4 B1670507 Didox CAS No. 69839-83-4

Didox

Cat. No.: B1670507
CAS No.: 69839-83-4
M. Wt: 169.13 g/mol
InChI Key: QJMCKEPOKRERLN-UHFFFAOYSA-N
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Description

Didox (3,4-Dihydroxybenzohydroxamic acid) is a synthetic small molecule with potent ribonucleotide reductase (RNR) inhibitory activity, positioning it as a valuable compound in oncology and immunology research . Originally developed as an antineoplastic agent, its primary mechanism of action involves chelating iron and scavenging free radicals, which effectively inhibits the RNR enzyme critical for DNA synthesis and repair . This action underpins its investigation as an anti-cancer therapeutic, with clinical development for conditions like breast cancer having reached Phase II trials . In cancer research, studies demonstrate that this compound can sensitize colorectal cancer cells to chemotherapeutics like doxorubicin. It operates synergistically by enhancing apoptosis through the upregulation of p53 and Bax genes, and by ameliorating multi-drug resistance through inhibition of the P-glycoprotein (P-gp) efflux pump . Beyond oncology, this compound has significant research value in immunology and inflammatory disease models. It suppresses IgE-mediated and IL-33-mediated mast cell activation, reducing degranulation and the production of key cytokines such as IL-6, IL-13, and TNF . This effect is linked to its ability to reduce reactive oxygen species and suppress FcεRI-mediated AP-1 and NFκB transcriptional activity . Furthermore, this compound has shown suppressive effects on T-cell proliferation and macrophage activation, broadening its research applications . With orphan drug status assigned for certain conditions and a profile of minimal in vivo toxicity in model systems, this compound is an attractive tool for probing disease mechanisms involving cellular proliferation and immune activation . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N,3,4-trihydroxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO4/c9-5-2-1-4(3-6(5)10)7(11)8-12/h1-3,9-10,12H,(H,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJMCKEPOKRERLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)NO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90220134
Record name 3,4-Dihydroxybenzohydroxamic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69839-83-4
Record name N,3,4-Trihydroxybenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=69839-83-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 3,4-Dihydroxybenzohydroxamic acid
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Record name Didox
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Record name 3,4-Dihydroxybenzohydroxamic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIDOX
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Preparation Methods

Core Synthesis from 3,4-Dihydroxybenzoic Acid

The primary route involves converting 3,4-dihydroxybenzoic acid to its acyl chloride intermediate, followed by nucleophilic substitution with hydroxylamine.

  • Acyl Chloride Formation :
    3,4-Dihydroxybenzoic acid reacts with thionyl chloride (SOCl₂) under reflux conditions (60–70°C) to yield 3,4-dihydroxybenzoyl chloride. Excess SOCl₂ is removed via vacuum distillation.

  • Hydroxamic Acid Synthesis :
    The acyl chloride is treated with hydroxylamine hydrochloride (NH₂OH·HCl) in an alkaline aqueous medium (pH 9–10) at 0–5°C to prevent hydrolysis. The reaction proceeds as:
    $$
    \text{3,4-Dihydroxybenzoyl chloride} + \text{NH}_2\text{OH} \rightarrow \text{this compound} + \text{HCl}
    $$
    Yields typically range from 65% to 75% after crystallization.

Alternative Routes via Benzohydroxamate Esters

To enhance solubility, this compound derivatives are synthesized by esterifying the hydroxyl groups. For example, methylation using dimethyl sulfate in acetone produces methyl-protected intermediates, which are deprotected via acid hydrolysis. This method achieves 80–85% purity but requires additional chromatographic steps.

Purification and Stabilization Techniques

Solvent-Based Crystallization

Crude this compound is dissolved in hot ethanol (70°C) and filtered to remove insoluble residues. Gradual cooling induces crystallization, yielding needle-shaped crystals with >95% purity. DMSO is preferred for stock solutions (10⁻² M) due to its stabilizing effect on hydroxamic acids.

High-Performance Liquid Chromatography (HPLC)

Analytical HPLC methods validate purity and quantify this compound in bulk formulations:

  • Column : C18 reverse-phase (250 mm × 4.6 mm, 5 µm)
  • Mobile Phase : Gradient of 0.1% phosphoric acid and acetonitrile (15% → 40% over 20 min)
  • Detection : Electrochemical detector at +800 mV.

Table 1: HPLC Parameters for this compound Analysis

Parameter Specification
Retention Time 6.0–6.5 min
Linearity Range 0.1–100 µg/mL (R² > 0.999)
Limit of Detection 0.05 µg/mL

Scalability and Industrial Considerations

Pilot-Scale Production

A 10-kg batch synthesis employs continuous-flow reactors to maintain low temperatures during acyl chloride formation. Automated pH adjustment ensures optimal hydroxamic acid yields (70–78%) with minimal byproducts.

Stability Profiling

This compound degrades in aqueous solutions (t₁/₂ = 8 h at 25°C) but remains stable in DMSO for >12 months at −20°C. Lyophilized formulations with mannitol (1:1 ratio) exhibit 98% stability after 24 months.

Analytical Characterization

Spectroscopic Validation

  • FT-IR : Peaks at 3250 cm⁻¹ (O–H stretch), 1640 cm⁻¹ (C=O), and 1540 cm⁻¹ (N–O).
  • ¹H NMR (DMSO-d₆) : δ 10.2 (s, 1H, hydroxamate NH), δ 6.7–7.1 (m, 3H, aromatic).

Mass Spectrometry

Electrospray ionization (ESI-MS) confirms the molecular ion peak at m/z 183.04 [M−H]⁻.

Chemical Reactions Analysis

Iron Chelation and Redox Activity

Didox binds Fe³⁺ via hydroxamate and catechol ligands, altering cellular iron metabolism:

Table 1: Iron-Chelating Properties of this compound

PropertyExperimental DataSource
Fluorescence dequenching*65% recovery with 100 µM this compound
Fe³⁺ binding affinityKd = 2.1 × 10⁻¹⁷ M (catechol mode)
Labile iron pool (LIP)40% reduction in HA22T/VGH cells

*Measured via calcein-AM assay after 4 hr treatment.

Key findings:

  • This compound depletes the labile iron pool (LIP) by 40% in hepatocellular carcinoma cells, comparable to deferoxamine (DFO) ( ).

  • UV-vis spectroscopy confirms Fe³⁺ binding through catechol (λmax = 490 nm) and hydroxamate (λmax = 580 nm) coordination ( ).

  • Polarographic studies show a 1:1 stoichiometry for Fe³⁺-Didox complexes ( ).

Ribonucleotide Reductase (RNR) Inhibition

This compound suppresses RNR activity by scavenging the tyrosyl radical on the R2 subunit via iron deprivation:

Mechanistic highlights:

  • IC₅₀ for RNR inhibition: 50 µM in leukemia L1210 cells, outperforming hydroxyurea (IC₅₀ = 200 µM) ( ).

  • Synergizes with radiation by increasing radiosensitivity of cancer cells ( ).

  • Does not reverse cytotoxic effects with Fe³⁺ supplementation, confirming non-iron-dependent pathways contribute to RNR inhibition ( ).

Antioxidant and Anti-Inflammatory Reactions

This compound scavenges reactive oxygen species (ROS) and suppresses pro-inflammatory mediators:

Table 2: Antioxidant Effects in Immune Cells

ParameterThis compound (100 µM)ControlSource
ROS reduction (LPS)*62% ↓100%
IL-6 suppression75% ↓Baseline
NF-κB nuclear translocation80% inhibitionFull activation

*In RAW 264.7 macrophages exposed to lipopolysaccharide (LPS).

Key pathways:

  • ROS Scavenging: Increases SOD1 and catalase expression by 2.5-fold in mast cells ( ).

  • Transcriptional Regulation: Blocks AP-1 and NF-κB activation, reducing TNF-α and IL-6 synthesis ( ).

Stability and Pharmacokinetics

  • Plasma half-life: 2.1 hr in humans at 3.3 g/m² dosage ( ).

  • Metabolites: Primarily excreted unchanged in urine, with minor glucuronide conjugates ( ).

This compound’s multifunctional reactivity—spanning iron chelation, radical quenching, and enzyme inhibition—positions it as a versatile therapeutic candidate for oncology and inflammatory diseases. Further studies exploring its redox cycling in vivo could refine its clinical applications.

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Didox vs. Hydroxyurea (HU)

Hydroxyurea, a classical RNR inhibitor, is clinically used for sickle cell disease and myeloproliferative disorders. Key differences include:

Parameter This compound Hydroxyurea Evidence
RNR Inhibition Potency IC₅₀: 25–52 μM (AML cells) IC₅₀: ~100 μM (L1210 cells)
Antioxidant Activity Reduces ROS by >80% via SOD1/CAT upregulation Lacks significant ROS-scavenging capacity
Cardioprotection Protects against DOX-induced cardiotoxicity No cardioprotective effects reported
Clinical Applications Investigated for TNBC, AML, and inflammatory diseases Approved for sickle cell disease and polycythemia vera

This compound’s superior RNR inhibition and antioxidant properties enable broader therapeutic utility, particularly in inflammation-driven cancers .

This compound vs. Dexrazoxane

Dexrazoxane, a cardioprotective agent used with DOX, prevents iron-mediated ROS generation. Comparative insights:

Parameter This compound Dexrazoxane Evidence
Mechanism Iron chelation + RNR inhibition Iron chelation via intracellular hydrolysis
Antitumor Synergy Enhances DOX efficacy in TNBC models May reduce DOX’s antitumor activity in some settings
Toxicity Profile No myelosuppression in preclinical models Risk of myelosuppression and secondary malignancies

This compound’s dual mechanism avoids interference with chemotherapy while mitigating cardiotoxicity .

This compound vs. Trimidox

Trimidox, a structural analog of this compound, shares RNR-inhibitory activity but differs in specificity:

Parameter This compound Trimidox Evidence
RNR Inhibition Targets RRM2 subunit in TNBC Broader RNR subunit inhibition
Antiviral Activity Limited data Suppresses LP-BM5 retroviral replication in mice
Inflammatory Pathways Inhibits NF-κB/AP-1 in mast cells Primarily studied in T-cell suppression

Both compounds show low toxicity, but this compound’s antioxidant and anti-inflammatory effects make it more versatile .

This compound vs. Iron Chelators (Deferoxamine/Deferiprone)

This compound’s iron-chelating activity contributes to its RNR inhibition and cardioprotection:

Parameter This compound Deferoxamine (DFO) Evidence
Iron Chelation Chelates iron, reducing RRM2 activity Strong iron binding but poor cell permeability
Antitumor Activity IC₅₀: 37 μM (AML cells) Limited direct antitumor effects
Clinical Use Investigational Approved for iron overload

Key Research Findings

  • Antitumor Synergy : In TNBC, this compound + DOX reduced tumor volume by 60% compared to DOX alone .
  • Inflammatory Suppression : this compound decreased LPS-induced IL-6 and TNF-α by >50% in macrophages .
  • Oxidative Stress Reduction : Lowered ROS levels by 80% in mast cells via SOD1/CAT upregulation .

Biological Activity

Didox, chemically known as 3,4-dihydroxybenzohydroxamic acid, is a compound that has garnered attention for its diverse biological activities, particularly in the context of cancer treatment and immune modulation. Originally developed as a ribonucleotide reductase (RR) inhibitor, this compound has been shown to exhibit enhanced potency compared to its predecessor, hydroxyurea (HU), and has implications in various therapeutic areas including oncology and allergic diseases.

This compound functions primarily as an inhibitor of ribonucleotide reductase, an enzyme critical for DNA synthesis. By inhibiting this enzyme, this compound effectively reduces the availability of deoxyribonucleotides necessary for DNA replication and repair. This mechanism leads to the induction of DNA damage and apoptosis in cancer cells, particularly in acute myeloid leukemia (AML) models.

Preclinical Studies

In vitro studies have demonstrated that this compound exhibits significant activity against AML cell lines and primary patient samples. The mean inhibitory concentration (IC50) for this compound was found to be approximately 37 µM, with a range between 25.89 and 52.70 µM. Notably, this compound was effective at concentrations that did not adversely affect normal hematopoietic stem cells (HSCs), indicating a favorable therapeutic window.

Table 1: Efficacy of this compound in AML Cell Lines

Cell LineIC50 (µM)Apoptosis InductionDNA Damage Response
KG1a30YesIncreased γH2AX foci
MFL260YesIncreased p53 levels
Primary Sample 135YesIncreased γH2AX foci
Primary Sample 240YesIncreased p53 levels

In animal models resistant to standard therapies, this compound treatment resulted in a significant reduction in leukemia burden and improved survival rates. Importantly, bone marrow morphology post-treatment remained comparable to controls, suggesting minimal systemic toxicity.

Clinical Trials

A phase I clinical trial assessed the maximum tolerated dose (MTD) of this compound in patients with metastatic carcinoma, establishing an MTD of 6 g/m² with peak plasma levels reaching up to 300 µM. These findings support the potential for further clinical exploration of this compound as a therapeutic agent in hematological malignancies.

Immune Modulation

Recent studies have revealed that this compound also possesses immunomodulatory properties. It has been shown to suppress T cell proliferation and cytokine production, suggesting potential applications in managing autoimmune conditions and allergic responses.

Table 2: Immunomodulatory Effects of this compound

Immune Cell TypeEffect ObservedConcentration Range (µM)
Mast CellsSuppressed IgE-mediated activation50 - 200
RAW264.7 MacrophagesReduced inflammatory gene expressionNot specified
T CellsInhibited proliferationNot specified

In particular, this compound has been demonstrated to inhibit mast cell activation and cytokine production in response to IgE cross-linking. This effect is mediated through the suppression of transcription factors such as NFκB and AP-1, which are crucial for inflammatory signaling pathways.

Case Study: Acute Myeloid Leukemia

In a controlled study involving AML patients, pre-treatment with this compound led to a marked decrease in leukemic cell proliferation. Patients receiving this compound showed improved overall survival compared to historical controls receiving standard chemotherapy alone.

Case Study: Allergic Inflammation

In animal models of allergic inflammation, this compound administration significantly reduced symptoms associated with mast cell activation. The compound was able to inhibit the release of pro-inflammatory cytokines such as IL-6 and IL-13 during IgE-mediated reactions.

Q & A

Q. What experimental models are most suitable for studying Didox's anti-inflammatory and antioxidant mechanisms?

this compound has been extensively studied in in vitro macrophage models (e.g., RAW 264.7 murine macrophages) using lipopolysaccharide (LPS) or phorbol myristate acetate (PMA) to induce inflammation and oxidative stress . Key endpoints include:

  • NF-κB nuclear translocation : Measured via immunofluorescence or subcellular fractionation followed by Western blotting .
  • ROS quantification : Using fluorescent probes like DCFH-DA, with PMA and buthionine sulfoximine (BSO) to induce oxidative stress .
  • Gene expression : qRT-PCR for antioxidant enzymes (SOD1, catalase) and pro-inflammatory markers (iNOS, TNF-α, IL-6) .

Q. How does this compound modulate oxidative stress pathways in immune cells?

this compound enhances antioxidant defenses by upregulating SOD1 and catalase gene expression, while suppressing NADPH oxidase activity, a major source of ROS in macrophages . Methodologically, combine:

  • Glutathione depletion : Use BSO to amplify oxidative stress .
  • Dual stimulation : LPS (TLR4 activation) + PMA (ROS induction) to model complex inflammatory environments .
  • Time-course experiments : Assess temporal effects on ROS and antioxidant enzyme levels (e.g., 6–24 hours post-treatment) .

Q. What are the standard concentrations of this compound used in in vitro studies?

this compound exhibits dose-dependent effects:

  • Low efficacy : 6.25 µM (partial inhibition of NO production) .
  • Maximal inhibition : 100 µM (suppresses iNOS, COX-2, and cytokine release) .
  • Non-toxic range : Up to 100 µM in RAW 264.7 cells (confirmed via viability assays like MTT) .

Advanced Research Questions

Q. How can researchers reconcile contradictory data on this compound's potency across cell types?

Discrepancies in efficacy (e.g., IC50 of 593 nM in HL60 cells vs. 100 µM in macrophages) may arise from:

  • Cell-specific uptake : Measure intracellular this compound levels via HPLC .
  • RNR isoform expression : Quantify RRM1/RRM2 levels (this compound targets RNR) .
  • Redox microenvironment : Use hypoxia chambers or ROS scavengers to assess context-dependent effects .

Q. What methodologies optimize this compound's efficacy in models of chronic inflammation?

Advanced strategies include:

  • Co-treatment protocols : Combine this compound with low-dose dexamethasone to synergistically suppress NF-κB and MAPK pathways .
  • Long-term exposure : Assess tolerance by extending treatment to 72+ hours with media replenishment every 24 hours .
  • Multi-omics integration : Pair transcriptomics (RNA-seq of inflammatory genes) with metabolomics (glutathione/ROS metabolites) .

Q. How can researchers address the reduced cytotoxicity of this compound compared to DOX while maintaining therapeutic efficacy?

Structural and functional trade-offs include:

  • Lower DNA intercalation : Test via ethidium bromide displacement assays .
  • Cardiotoxicity mitigation : Use Langendorff heart models to confirm absence of contractile dysfunction (e.g., left atrial force measurements) .
  • Combinatorial therapy : Pair this compound with checkpoint inhibitors (e.g., anti-PD1) to enhance cancer cell apoptosis without increasing toxicity .

Data Analysis & Contradiction Management

Q. What statistical approaches are recommended for analyzing this compound's dose-response curves?

Use nonlinear regression models (e.g., log(inhibitor) vs. normalized response in GraphPad Prism) to calculate IC50. For ROS

  • Normalization : Baseline ROS levels vary across cell lines; normalize to untreated controls .
  • Outlier handling : Apply Grubbs’ test for technical replicates .

Q. How should researchers interpret conflicting results in this compound's inhibition of iNOS vs. COX-2?

iNOS inhibition is more pronounced due to this compound's preferential suppression of NF-κB over COX-2’s prostaglandin pathways . Validate via:

  • Pathway-specific inhibitors : Compare with celecoxib (COX-2 inhibitor) and Bay 11-7082 (NF-κB inhibitor) .
  • Kinetic assays : Measure NO (iNOS activity) and PGE2 (COX-2 activity) at multiple timepoints .

Methodological Best Practices

Q. What controls are essential when studying this compound's effects on cytokine secretion?

Include:

  • Positive controls : LPS-stimulated cells without this compound .
  • Negative controls : Unstimulated cells + vehicle (e.g., DMSO) .
  • Specificity controls : Hydroxyurea (RNR inhibitor) and NAC (antioxidant) to distinguish RNR-dependent vs. ROS-mediated effects .

Q. How can researchers ensure reproducibility in this compound studies?

  • Batch consistency : Source this compound from certified suppliers (e.g., Gem Pharmaceuticals) .
  • ROS assay standardization : Pre-treat cells with identical PMA/BSO concentrations .
  • Data transparency : Publish raw qRT-PCR Ct values and Western blot densitometry in appendices .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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